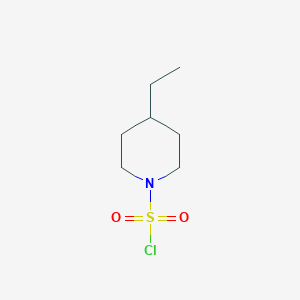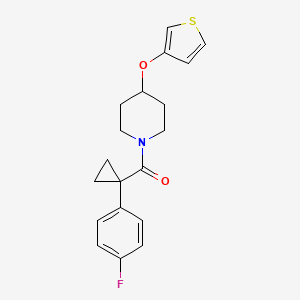
N-(2-(呋喃-2-基)-2-吗啉代乙基)-3,5-二甲基异恶唑-4-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide: is a complex organic compound that features a combination of furan, morpholine, isoxazole, and sulfonamide groups
科学研究应用
Chemistry
In chemistry, N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor. The presence of the sulfonamide group suggests it could interact with enzymes that have sulfonamide-sensitive active sites, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may exhibit antibacterial, antifungal, or anticancer activities due to its ability to interfere with specific biological pathways.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps:
-
Formation of the Furan Derivative: : The initial step involves the preparation of a furan derivative, which can be synthesized through the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid to form an intermediate isothiouronium salt. This intermediate is then hydrolyzed with sodium hydroxide to yield the desired furan compound .
-
Morpholine Addition: : The furan derivative is then reacted with morpholine under controlled conditions to introduce the morpholinoethyl group. This step often requires the use of a base such as potassium carbonate and a solvent like acetonitrile .
-
Isoxazole Formation: : The next step involves the formation of the isoxazole ring. This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester, in the presence of a dehydrating agent like phosphorus oxychloride .
-
Sulfonamide Introduction: : Finally, the sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
化学反应分析
Types of Reactions
-
Oxidation: : The furan ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
-
Reduction: : The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
-
Substitution: : The morpholinoethyl group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Varied products depending on the nucleophile used.
作用机制
The mechanism by which N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide exerts its effects is likely related to its ability to interact with biological macromolecules. The sulfonamide group can mimic the structure of natural substrates of certain enzymes, leading to competitive inhibition. The furan and isoxazole rings may also contribute to binding affinity and specificity by interacting with hydrophobic pockets in the target proteins.
相似化合物的比较
Similar Compounds
N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-(2-(furan-2-yl)-2-piperidinoethyl)-3,5-dimethylisoxazole-4-sulfonamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-phosphonamide: Similar structure but with a phosphonamide group instead of a sulfonamide.
Uniqueness
The uniqueness of N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide lies in its combination of functional groups, which imparts specific chemical reactivity and biological activity
属性
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-11-15(12(2)23-17-11)24(19,20)16-10-13(14-4-3-7-22-14)18-5-8-21-9-6-18/h3-4,7,13,16H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEUWBFCMVSLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2506601.png)







![2-chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide](/img/structure/B2506617.png)


![2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2506621.png)
![(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2506622.png)

